molecular formula C9H11NO2 B159678 N-(2-Methoxyphenyl)acetamide CAS No. 93-26-5

N-(2-Methoxyphenyl)acetamide

Cat. No. B159678
CAS RN: 93-26-5
M. Wt: 165.19 g/mol
InChI Key: FGOFNVXHDGQVBG-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)acetamide, also known as o-Acetanisidide, is a member of methoxybenzenes and a member of acetamides . It has a linear formula of CH3CONHC6H4OCH3 .


Synthesis Analysis

While specific synthesis methods for N-(2-Methoxyphenyl)acetamide were not found, a related compound, 2-hydroxy-N-methyl-N-phenyl-acetamide, was synthesized using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol through acetylation, esterification, and ester interchange steps .


Molecular Structure Analysis

The molecular structure of N-(2-Methoxyphenyl)acetamide is characterized by a non-coplanar amide group and benzene ring, as indicated by the C—N—C—O and C—N—C—C torsion angles . The C2—O2 bond in the amide group shows partial double-bond character .


Physical And Chemical Properties Analysis

N-(2-Methoxyphenyl)acetamide has a molecular weight of 165.19 . It has a boiling point of 303-305 °C and a melting point of 70-74 °C .

Scientific Research Applications

  • Preparation of Products

    • Application Summary : N-(2-Methoxyphenyl)acetamide has been used in various experiments as a preparatory step for making products .
    • Methods and Procedures : The specific methods and procedures can vary widely depending on the product being made. They often involve chemical reactions under controlled conditions .
    • Results and Outcomes : The outcomes of these experiments can lead to the production of a variety of products, such as paper and rubber anti-skid safety shoes .
  • Safety Equipment

    • Application Summary : N-(2-Methoxyphenyl)acetamide is mentioned in the context of safety equipment .
    • Methods and Procedures : While the specific methods and procedures are not detailed, it’s likely that the compound is used in the manufacturing process of the safety equipment .
    • Results and Outcomes : The use of N-(2-Methoxyphenyl)acetamide in safety equipment could potentially enhance the performance or safety features of the equipment .
  • Infrared Spectrum Analysis

    • Application Summary : N-(2-Methoxyphenyl)acetamide can be used in infrared spectrum analysis .
    • Methods and Procedures : The compound’s structure is analyzed using an infrared spectrometer. The resulting spectrum can provide valuable information about the compound’s molecular structure .
    • Results and Outcomes : The infrared spectrum of N-(2-Methoxyphenyl)acetamide can be used to identify the compound or to study its properties .
  • Chemical Synthesis

    • Application Summary : N-(2-Methoxyphenyl)acetamide can be used as a starting material in chemical synthesis .
    • Methods and Procedures : The specific methods and procedures can vary widely depending on the product being synthesized. They often involve chemical reactions under controlled conditions .
    • Results and Outcomes : The outcomes of these experiments can lead to the production of a variety of products .

Safety And Hazards

N-(2-Methoxyphenyl)acetamide is moderately toxic by ingestion . When heated to decomposition, it emits toxic fumes of NOx . It is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOFNVXHDGQVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052623
Record name N-(2-Methoxyphenyl)acetamide
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tan powder; [Sigma-Aldrich MSDS]
Record name N-(2-Methoxyphenyl)acetamide
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Vapor Pressure

0.0000659 [mmHg]
Record name N-(2-Methoxyphenyl)acetamide
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Product Name

N-(2-Methoxyphenyl)acetamide

CAS RN

93-26-5
Record name N-(2-Methoxyphenyl)acetamide
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Record name o-Acetanisidide
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Record name Acetamide, N-(2-methoxyphenyl)-
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Record name N-(2-Methoxyphenyl)acetamide
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Record name N-(2-methoxyphenyl)acetamide
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Record name O-ACETANISIDIDE
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Synthesis routes and methods I

Procedure details

An oven-dried resealable Schlenk tube was charged with CuI (2.0 mg, 0.0105 mmol, 1.0 mol %), acetamide (180 mg, 3.05 mmol), K3PO4 (450 mg, 2.12 mmol), evacuated and backfilled with argon. trans-1,2-Cyclohexanediamine (13 μL, 0.108 mmol, 10 mol %), 2-iodoanisole (135 μL, 1.04 mmol) and dioxane (1.0 mL) were added under argon. The Schlenk tube was sealed and the reaction mixture was stirred magnetically at 90° C. for 23 h. The resulting light green suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with 10 mL of ethyl acetate. The filtrate was concentrated and the residue was purified by flash chromatography on silica gel (2×15 cm; hexane-ethyl acetate 2:3; 20 mL fractions). Fractions 10-16 provided 162 mg (94% yield) of the product as white crystals. The 1H NMR spectrum was in accord with that reported. Hibbert, F.; Mills, J. F.; Nyburg, S. C.; Parkins, A. W. J. Chem. Soc., Perkin Trans. 1 1998, 629.
Quantity
13 μL
Type
reactant
Reaction Step One
Quantity
135 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step Two
Name
Quantity
450 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mg
Type
catalyst
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

Then, 2.14 g of the 2-bromo-1-acetylaminobenzene was added to a solution containing 2.3 ml of a 28% methanol solution of sodium methoxide, 100 mg of cuprous chloride, and 145 mg of 8-hydroxyquinoline in 40 ml of methanol, and the mixture was heated under reflux for 50 minutes. After cooling with water, ethyl acetate was added thereto, and the resulting mixture was washed with water and dried over Glauber's salt. The solvent was distilled off, and the obtained crude crystals were recrystallized from an n-hexane/ethyl acetate solvent mixture, to obtain 1.56 g (yield: 95%) of the desired compound. The spectrum data of the compound was in agreement with the spectrum data of the separately synthesized reference compound.
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
145 mg
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods III

Procedure details

2.3 ml of a 28% solution of sodium methoxide in methanol and 63 mg of copper powder were added to 40 ml of methanol, and the mixture was heated under reflux for 1 hour. Then, 145 mg of 8-hydroxyquinoline and 2.14 g of 2-bromo-1-acetylaminobenzene were added thereto, and the mixture was heated under reflux for 3 hours. The reaction mixture was treated in a usual manner, to obtain 1.43 g (yield: 87%) of the desired compound.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
63 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
145 mg
Type
reactant
Reaction Step Two
Quantity
2.14 g
Type
reactant
Reaction Step Two
Yield
87%

Synthesis routes and methods IV

Procedure details

To 100 ml of acetic anhydride was added dropwise with stirring 100 g (0.813 mole) of o-anisidine, the temperature rising to about 60° C. during addition. The reaction mixture was heated on a steam bath for 15 minutes, allowed to cool to 45° C. and was poured onto 500 g of crushed ice. The white solid that precipitated was collected, washed free of acid with water and air dried to give 100 g, m.p. 84°-86° C., of product.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Methoxyphenyl)acetamide
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N-(2-Methoxyphenyl)acetamide

Citations

For This Compound
162
Citations
M Yaman, N Dege, MM Ayoob, AJ Hussein… - Acta Crystallographica …, 2019 - scripts.iucr.org
The title compound, C9H11NO2, was obtained as unexpected product from the reaction of (4-{2-benzyloxy-5-[(E)-(3-chloro-4-methylphenyl)diazenyl]benzylidene}-2-phenyloxazol-5(4H)…
Number of citations: 2 scripts.iucr.org
A Aydin, ST Celikesir, M Akkurt, M Saylam… - Acta Crystallographica …, 2019 - scripts.iucr.org
In the title compound, C16H14N2O3S, the 1,3-benzoxazole ring system is essentially planar (rms deviation = 0.004 Å) and makes a dihedral angle of 66.16 (17) with the benzene ring of …
Number of citations: 9 scripts.iucr.org
Y Li, X Qi, H Jiang, X Deng, Y Dong, T Ding… - Bioorganic & Medicinal …, 2015 - Elsevier
Sphingomyelin synthase (SMS) has been proved to be a potential drug target for the treatment of atherosclerosis. However, few SMS inhibitors have been reported. In this paper, …
Number of citations: 19 www.sciencedirect.com
ZP Xiao, YZ Ouyang, SD Qin, T Xie… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C15H14BrNO2, the 4-bromophenyl fragment makes a dihedral angle of 76.55 (17) with the acetamide unit and the dihedral angle between the two benzene rings …
Number of citations: 7 scripts.iucr.org
SZ Siddiqui, A Rehman, MA Abbasi, N Abbas… - Pak. J. Pharm …, 2013 - researchgate.net
A series of new N-substituted derivatives of 5-benzyl-1, 3, 4-oxadiazole-2yl-2′′-sulfanyl acetamide (6a-n) were synthesized in three phases. The first phase involved the sequentially …
Number of citations: 27 www.researchgate.net
YH Wen, HQ Qin, HL Wen - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
In the title compound, C18H14Br2N2O3, an intramolecular N—H⋯N hydrogen bond forms an eight-membered ring. The dihedral angle between the planes of the quinoline system and …
Number of citations: 2 scripts.iucr.org
AG Al-Sehemi, RSAA Al-Amri, A Irfan - Arabian Journal of Chemistry, 2017 - Elsevier
Different N,N-diacylaniline derivatives such as N-acetyl-N-(2-methoxyphenyl)acetamide, N-acetyl-N-(2-Methoxy-phenyl)-4-nitrobenzamide, N-(4-nitrobenzamide)-N-(2-Methoxy-phenyl)-…
Number of citations: 6 www.sciencedirect.com
N Çankaya, SE Korcan, N Turan, B Aydin… - Polycyclic Aromatic …, 2023 - Taylor & Francis
In this study, 2-chloro-N-(2-methoxyphenyl)acetamide (o-acetamide) and 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (2MPAEMA), which is unreported in the literature were …
Number of citations: 4 www.tandfonline.com
K Sultana, S Zaib, I Khan, K Shahid… - New Journal of …, 2016 - pubs.rsc.org
In the medical arena, advancements in the rational design of metal-based therapeutic agents showcase increasingly significant research efforts towards the development of new …
Number of citations: 19 pubs.rsc.org
SA Katke, SV Amrutkar, RJ Bhor, MV Khairnar - Int J Pharm Sci Res, 2011 - ijpsr.info
Medicinal chemistry plays an important role in development of drug for cure; maintain and improved health of human being. It is also equally important to design chemical entities for …
Number of citations: 55 www.ijpsr.info

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